molecular formula C9H11F3N2O B14037902 1-(3-Ethyl-5-(trifluoromethoxy)phenyl)hydrazine

1-(3-Ethyl-5-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B14037902
M. Wt: 220.19 g/mol
InChI Key: CLXWWVDAXFVVSH-UHFFFAOYSA-N
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Description

1-(3-Ethyl-5-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C9H11F3N2O. This compound is characterized by the presence of an ethyl group, a trifluoromethoxy group, and a hydrazine moiety attached to a phenyl ring. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethyl-5-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 3-ethyl-5-(trifluoromethoxy)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-5-(trifluoromethoxy)phenyl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides or nitroso compounds, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

1-(3-Ethyl-5-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-5-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Ethyl-5-methoxyphenyl)hydrazine
  • 1-(3-Ethyl-5-chlorophenyl)hydrazine
  • 1-(3-Ethyl-5-fluorophenyl)hydrazine

Uniqueness

1-(3-Ethyl-5-(trifluoromethoxy)phenyl)hydrazine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents .

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

[3-ethyl-5-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C9H11F3N2O/c1-2-6-3-7(14-13)5-8(4-6)15-9(10,11)12/h3-5,14H,2,13H2,1H3

InChI Key

CLXWWVDAXFVVSH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)OC(F)(F)F)NN

Origin of Product

United States

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